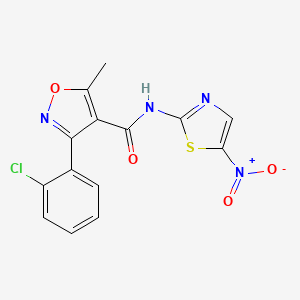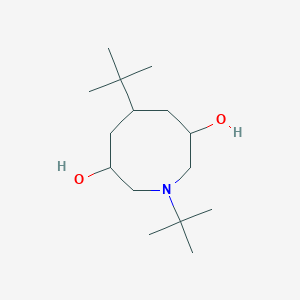
2-(1,3-benzodioxol-5-yl)-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
Vue d'ensemble
Description
2-(1,3-benzodioxol-5-yl)-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole, also known as BTOX, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTOX is a heterocyclic compound that contains both oxygen and nitrogen in its structure, making it a versatile molecule for drug design and development. In
Mécanisme D'action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and inflammation. 2-(1,3-benzodioxol-5-yl)-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, 2-(1,3-benzodioxol-5-yl)-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole can prevent cancer cell growth and proliferation. 2-(1,3-benzodioxol-5-yl)-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole has also been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-1β, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(1,3-benzodioxol-5-yl)-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole has been shown to have various biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and antimicrobial activity. The compound has been found to induce apoptosis in cancer cells by activating caspase enzymes, which are involved in programmed cell death. 2-(1,3-benzodioxol-5-yl)-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole has also been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, 2-(1,3-benzodioxol-5-yl)-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole has been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(1,3-benzodioxol-5-yl)-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole in lab experiments is its high potency and selectivity towards cancer cells and inflammatory cytokines. This makes it a useful tool for studying the mechanisms involved in cancer cell growth and inflammation. Additionally, the synthesis method of 2-(1,3-benzodioxol-5-yl)-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is relatively simple and cost-effective, making it accessible to researchers with limited resources. However, one of the limitations of using 2-(1,3-benzodioxol-5-yl)-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole in lab experiments is its potential toxicity towards healthy cells. Further research is needed to determine the optimal dosage and duration of treatment to minimize toxicity while maximizing therapeutic efficacy.
Orientations Futures
There are numerous future directions for research on 2-(1,3-benzodioxol-5-yl)-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole, including the development of new drug formulations, the investigation of its potential as a diagnostic tool, and the exploration of its applications in other fields, such as agriculture and environmental science. One potential direction for research is the development of 2-(1,3-benzodioxol-5-yl)-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-based drug formulations that can be delivered directly to cancer cells or inflammatory sites, minimizing toxicity to healthy cells. Another potential direction for research is the investigation of 2-(1,3-benzodioxol-5-yl)-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole as a diagnostic tool for cancer and inflammatory diseases, as it has been found to accumulate in these tissues. Finally, the potential applications of 2-(1,3-benzodioxol-5-yl)-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole in agriculture and environmental science, such as its use as a pesticide or herbicide, warrant further investigation.
Méthodes De Synthèse
The synthesis of 2-(1,3-benzodioxol-5-yl)-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole involves the reaction between 2-nitroanisole and 2,4,5-trimethoxybenzaldehyde in the presence of sodium methoxide as a catalyst. The resulting product is then subjected to reduction with tin (II) chloride to obtain the final product, 2-(1,3-benzodioxol-5-yl)-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole. The synthesis method of 2-(1,3-benzodioxol-5-yl)-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole has been optimized to provide high yields of the compound, making it a cost-effective option for drug development.
Applications De Recherche Scientifique
2-(1,3-benzodioxol-5-yl)-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole has shown promising results in various scientific research applications, including cancer therapy, anti-inflammatory agents, and antimicrobial agents. The compound has been found to possess potent cytotoxic activity against various cancer cell lines, making it a potential candidate for cancer treatment. 2-(1,3-benzodioxol-5-yl)-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole has also shown anti-inflammatory activity by inhibiting the production of inflammatory cytokines, which could be useful in the treatment of inflammatory diseases. Additionally, 2-(1,3-benzodioxol-5-yl)-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole has exhibited antimicrobial activity against both gram-positive and gram-negative bacteria, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6/c1-21-13-8-15(23-3)14(22-2)7-11(13)18-20-19-17(26-18)10-4-5-12-16(6-10)25-9-24-12/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQLSDQUAUFMTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2=NN=C(O2)C3=CC4=C(C=C3)OCO4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40920192 | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90754-85-1 | |
| Record name | 1,3,4-Oxadiazole, 2-(1,3-benzodioxol-5-yl)-5-(2,4,5-trimethoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090754851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-4-nitrophenol](/img/structure/B5131955.png)


![4-(2-methylnaphtho[1,2-d][1,3]thiazol-1-ium-1-yl)-2-butanesulfonate](/img/structure/B5131968.png)
![1-ethyl-7-methyl-4-(4-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5131973.png)
![[1-({1-[(2S)-2-amino-2-cyclohexylacetyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B5131983.png)
![4-(2-{[(ethylamino)carbonothioyl][1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5131986.png)
![N-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5131998.png)

![(4-methoxy-2,5-dimethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5132018.png)
![10-acetyl-3-(4-methoxyphenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5132026.png)
![N-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl]-4-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine](/img/structure/B5132028.png)
![4-propionylphenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B5132055.png)
![N-(3-chloro-4-fluorophenyl)-3-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-piperidinyl)propanamide](/img/structure/B5132060.png)